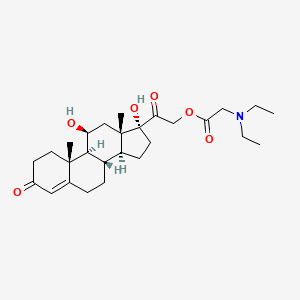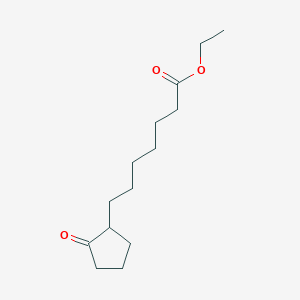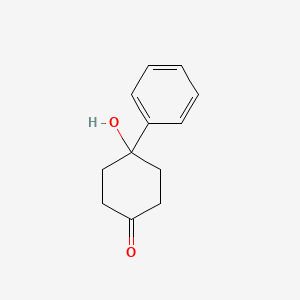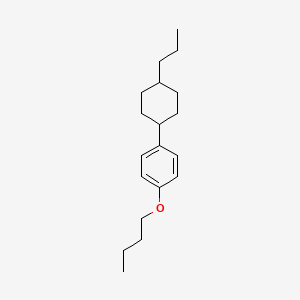
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is a chemical compound primarily used as a plasticizer in the production of various plastic products . This compound is a mixture of esters formed by combining hexanedioic acid with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol involves esterification reactions. Hexanedioic acid reacts with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol under acidic conditions to form the mixed esters . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure the desired product quality and yield .
化学反応の分析
Types of Reactions
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their corresponding acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: The esters can react with other alcohols to form new esters and alcohols.
Oxidation: The esters can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Hexanedioic acid, decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
科学的研究の応用
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is widely used in scientific research and industry due to its plasticizing properties . Some of its applications include:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the production of flexible and durable plastic products.
作用機序
The mechanism of action of hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness . The esters form intermolecular interactions with the polymer chains, which enhances the overall properties of the plastic products.
類似化合物との比較
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is unique due to its specific combination of esters, which provides a balance of flexibility and durability . Similar compounds include:
Hexanedioic acid, mixed esters with decanoic acid and octanoic acid: Provides similar plasticizing properties but may lack the same level of flexibility.
Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol: Offers good plasticizing properties but may not be as durable.
These comparisons highlight the unique combination of properties provided by hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol, making it a valuable compound in various applications .
特性
CAS番号 |
68130-55-2 |
|---|---|
分子式 |
C36H72O13 |
分子量 |
712.9 g/mol |
IUPAC名 |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H10O4.C6H14O3.C6H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-2-3-4-5-6(7)8/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;2-5H2,1H3,(H,7,8) |
InChIキー |
YCGWUEYSZNACHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
正規SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Key on ui other cas no. |
68130-55-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)











